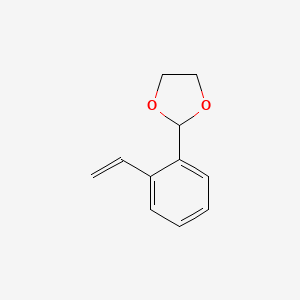

2-Vinylbenzaldehyde ethylene acetal

Description

2-Vinylbenzaldehyde ethylene acetal is a cyclic acetal derivative formed by the reaction of 2-vinylbenzaldehyde with ethylene glycol under acidic conditions. Acetals are widely used as protecting groups for carbonyl functionalities in organic synthesis due to their stability under basic and nucleophilic conditions . The ethylene acetal structure features a 1,3-dioxolane ring, a five-membered cyclic ether that enhances molecular stability while retaining reactivity for subsequent transformations . This compound is particularly notable for its vinyl substituent, which confers unique electronic and steric properties, influencing its reactivity in comparison to other acetal derivatives.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-(2-ethenylphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H12O2/c1-2-9-5-3-4-6-10(9)11-12-7-8-13-11/h2-6,11H,1,7-8H2 |

InChI Key |

KTHWGYGTFXLGSX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1C2OCCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The vinyl group in 2-vinylbenzaldehyde ethylene acetal introduces conjugation with the aromatic ring, enhancing electron delocalization compared to simpler benzaldehyde-derived acetals. This alters its reactivity in electrophilic substitutions .

- However, steric hindrance from the vinyl group may slow acetalization kinetics .

Reactivity and Stability

Thermal Stability

- This compound : Exhibits moderate thermal stability. The vinyl group may participate in Diels-Alder reactions at elevated temperatures, limiting its use in high-temperature syntheses.

- Diphenylketene ethylene acetal: Rearranges at lower temperatures (≥300°C) to form tetrahydrofuranones, driven by phenyl substituents that stabilize transition states .

- Benzaldehyde ethylene acetal : Highly stable up to 400°C, with degradation primarily via acid-catalyzed hydrolysis rather than thermal rearrangement .

Hydrolysis Resistance

- 5-Membered Ring Advantage : Ethylene acetals (e.g., 2-vinylbenzaldehyde and benzaldehyde derivatives) resist hydrolysis better than open-chain acetals due to ring strain minimization. However, acid-catalyzed hydrolysis regenerates the parent aldehyde and ethylene glycol .

- Comparative Hydrolysis Rates : Steric shielding from the vinyl group in this compound slightly slows hydrolysis compared to unsubstituted benzaldehyde acetals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.